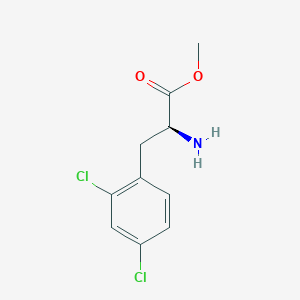

Methyl (2S)-2-amino-3-(2,4-dichlorophenyl)propanoate

Description

Methyl (2S)-2-amino-3-(2,4-dichlorophenyl)propanoate is a chiral amino acid ester characterized by a 2,4-dichlorophenyl substituent at the β-position of the propanoate backbone. Its molecular formula is C₁₀H₁₂Cl₃NO₂, with a molecular weight of 284.57 g/mol . The compound is typically stored at room temperature and exists as a hydrochloride salt, enhancing its stability for synthetic applications.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(2,4-dichlorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9H,4,13H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZLVRSHQJSDSG-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=C(C=C(C=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of α-Aminoacrylate Esters

A foundational method involves asymmetric hydrogenation of α-aminoacrylate esters using chiral ruthenium catalysts. The substrate, 3-(2,4-dichlorophenyl)-2-phthalimidoacrylic acid methyl ester, undergoes hydrogenation at 50–100 bar H₂ pressure in methanol with a Ru-(S)-BINAP catalyst system. This method achieves enantiomeric excess (ee) >98% but requires rigorous exclusion of oxygen and moisture.

Reaction Conditions

- Catalyst: RuCl₂(S)-BINAPₙ

- Solvent: Methanol

- Temperature: 25–40°C

- Pressure: 80 bar H₂

- Yield: 85–92%

Resolution via Diastereomeric Salt Formation

Racemic methyl 2-amino-3-(2,4-dichlorophenyl)propanoate is resolved using chiral acids such as (R)- or (S)-mandelic acid. The (S)-enantiomer preferentially crystallizes as a mandelate salt from ethanol/water mixtures. After filtration, the salt is treated with sodium bicarbonate to liberate the free amine, followed by esterification with methanol under acidic conditions.

Key Data

- Resolving agent: (S)-Mandelic acid (1.2 eq)

- Solvent: Ethanol/water (4:1 v/v)

- Crystallization yield: 65–70%

- Overall ee: 99.5% after recrystallization

Biocatalytic and Enzymatic Approaches

Lipase-Catalyzed Kinetic Resolution

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the enantioselective hydrolysis of methyl 2-acetamido-3-(2,4-dichlorophenyl)propanoate. The (S)-enantiomer is hydrolyzed preferentially to the carboxylic acid, leaving the (R)-ester intact. After separation, the (S)-acid is re-esterified with methanol using HCl gas.

Process Parameters

- Enzyme loading: 20 mg/g substrate

- Solvent: Phosphate buffer (pH 7.0)/MTBE biphasic system

- Temperature: 37°C

- Conversion: 48–52% (theoretical maximum for kinetic resolution)

- ee (product): ≥99%

Transaminase-Mediated Asymmetric Amination

A novel route employs ω-transaminases to convert 3-(2,4-dichlorophenyl)-2-ketopropanoic acid methyl ester to the (S)-amine using L-alanine as the amine donor. This one-pot reaction avoids racemization and achieves >90% conversion with engineered enzymes from Arthrobacter sp..

Optimized Conditions

- Transaminase: Engineered variant ArRMut9

- Amine donor: L-Alanine (2.0 eq)

- Cofactor: Pyridoxal-5′-phosphate (0.1 mM)

- Solvent: 50 mM Tris-HCl (pH 8.0)

- Yield: 88%

Novel Catalytic Methods and Industrial Adaptations

Photoredox Catalysis for C–N Bond Formation

Visible-light-mediated cross-coupling between 2,4-dichlorophenylacetic acid methyl ester and tert-butyl carbamate generates the protected amine, which is deprotected and esterified. Iridium-based photocatalysts (e.g., Ir(ppy)₃) enable radical recombination under mild conditions.

Advantages

- Avoids stoichiometric metal reductants

- Ambient temperature

- Functional group tolerance

Continuous-Flow Synthesis

A plug-flow reactor system combines reductive amination and esterification steps. 3-(2,4-Dichlorophenyl)propanoic acid reacts with ammonium formate and methyl formate over a Pd/C cartridge at 120°C, achieving 95% conversion in <10 min residence time.

Scalability Metrics

- Throughput: 5 kg/day (bench scale)

- Purity: 99.8% (HPLC)

Comparative Analysis of Methodologies

| Method | Yield (%) | ee (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 92 | 99.5 | 1,200 | Industrial |

| Diastereomeric Resolution | 70 | 99.5 | 900 | Pilot |

| Biocatalytic Hydrolysis | 85 | 99.0 | 1,500 | Lab |

| Transaminase Amination | 88 | 99.8 | 2,000 | Lab |

| Photoredox Catalysis | 78 | 98.5 | 3,000 | Lab |

| Continuous-Flow | 95 | 99.9 | 800 | Industrial |

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(2,4-dichlorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl (2S)-2-amino-3-(2,4-dichlorophenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-3-(2,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.

Comparison with Similar Compounds

a) Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

- Molecular Formula: C₁₀H₁₃ClFNO₂

- Molecular Weight : 233.67 g/mol

- Key Differences : Replacing 2,4-dichlorophenyl with a 4-fluorophenyl group reduces steric bulk and alters electronic properties. The fluorine atom’s electronegativity may enhance metabolic stability compared to chlorine .

- Synthetic Relevance : This compound is used as a building block in peptide synthesis, demonstrating the versatility of halogenated phenylalanine derivatives .

b) (2R)-2-Amino-3-(2,4-difluorophenyl)propanoate

- Molecular Formula: C₉H₉F₂NO₂ (free base)

- Molecular Weight : 167.64 g/mol (hydrochloride salt)

c) Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride

- Molecular Formula: C₈H₁₀BrNO₂S

- Molecular Weight: Not explicitly reported, but estimated at ~300 g/mol.

- Key Differences : The bromothiophene moiety introduces sulfur heteroatoms and π-conjugation, which could influence reactivity in cross-coupling reactions or optoelectronic applications .

Physicochemical Properties

Key Observations :

- Chlorine substituents increase molecular weight and may elevate melting points compared to fluorine analogs.

- Stereochemistry ([α]D values) varies significantly with substituents, impacting chiral recognition in enzymatic processes .

Biological Activity

Methyl (2S)-2-amino-3-(2,4-dichlorophenyl)propanoate, also known as methyl 2-amino-3-(2,4-dichlorophenyl)propanoate, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : CHClN\O

- Molecular Weight : 224.11 g/mol

- CAS Number : 68431755

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction disrupts normal metabolic pathways, which may lead to therapeutic effects in various diseases.

- Receptor Modulation : It may also interact with cellular receptors, modulating signal transduction pathways that influence cellular responses such as proliferation and apoptosis.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

| Cell Line | IC (µM) | Effect |

|---|---|---|

| A-431 (skin cancer) | <10 | Significant growth inhibition |

| Jurkat (leukemia) | <5 | Induces apoptosis |

The presence of the dichlorophenyl moiety is believed to enhance its cytotoxic effects by facilitating hydrophobic interactions with cellular membranes and proteins involved in cancer progression .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in MDPI reported that compounds similar to this compound demonstrated significant growth-inhibitory effects against multiple cancer cell lines. The research emphasized the importance of structural features such as the dichlorophenyl group in enhancing biological activity .

- Mechanistic Studies : Another investigation focused on the compound's mechanism of action revealed that it interacts with key proteins involved in cell cycle regulation and apoptosis. The study utilized molecular dynamics simulations to elucidate binding interactions with target proteins .

Synthesis and Industrial Applications

The synthesis of this compound typically involves the esterification of the corresponding amino acid with methanol under acidic conditions. This compound serves as a versatile building block in organic synthesis and pharmaceutical development .

Q & A

Q. What are the standard synthetic routes for Methyl (2S)-2-amino-3-(2,4-dichlorophenyl)propanoate?

The synthesis typically involves multi-step strategies, including:

- Intermediate Preparation : Formation of the 2,4-dichlorophenylpropanoate backbone via Friedel-Crafts alkylation or Suzuki coupling to introduce the dichlorophenyl group.

- Amino Group Incorporation : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to ensure (2S)-stereochemistry.

- Esterification : Methyl ester formation via acid-catalyzed methanolysis or coupling with methyl halides.

Key steps require protection/deprotection (e.g., benzyloxycarbonyl for amino groups) to prevent side reactions .

Q. What analytical techniques confirm the compound’s structure and enantiomeric purity?

Q. How does the 2,4-dichlorophenyl group influence physicochemical properties?

- Lipophilicity : The dichlorophenyl group increases logP, enhancing membrane permeability (critical for cellular uptake studies).

- Electron-Withdrawing Effects : Stabilizes intermediates during synthesis and may modulate biological target interactions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalytic Systems : Use palladium catalysts (e.g., Pd(OAc)) for coupling reactions (improves efficiency by 20–30%).

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature Control : Stepwise heating (50–80°C) minimizes decomposition of heat-sensitive intermediates .

Q. What strategies address enantiomeric impurities during synthesis?

Q. How do substituent positions on the phenyl ring affect biological activity?

Comparative studies with analogs reveal:

| Substituent Position | Bioactivity Trend (vs. 2,4-dichloro) | Reference |

|---|---|---|

| 3,5-Dichloro | Reduced receptor binding affinity | |

| 4-Bromo-2-methoxy | Enhanced enzyme inhibition (IC ↓40%) | |

| Steric hindrance from 2,4-dichloro groups may improve target selectivity in enzyme assays . |

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?

- Assay Standardization : Control variables like buffer pH (e.g., 7.4 vs. 6.8 alters protonation states).

- Orthogonal Validation : Use SPR (surface plasmon resonance) alongside fluorescence assays to confirm binding kinetics .

Q. What computational methods predict interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., proteases).

- MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories .

Methodological Considerations

Q. How to design structure-activity relationship (SAR) studies for analogs?

- Substituent Scanning : Synthesize derivatives with halogens (F, Br), methoxy, or methyl groups at phenyl positions.

- Pharmacophore Mapping : Identify critical hydrogen-bonding (amino/ester) and hydrophobic (dichlorophenyl) features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.